Sormosterol
Description
Structure
2D Structure
Properties
CAS No. |
131487-01-9 |
|---|---|
Molecular Formula |
C28H46O |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
17-[4-(2,2-dimethylcyclopropyl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(6-7-20-17-26(20,2)3)23-10-11-24-22-9-8-19-16-21(29)12-14-27(19,4)25(22)13-15-28(23,24)5/h8,18,20-25,29H,6-7,9-17H2,1-5H3 |
InChI Key |
RPIBVLMTWVBKKJ-UHFFFAOYSA-N |
SMILES |
CC(CCC1CC1(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Canonical SMILES |
CC(CCC1CC1(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Synonyms |
sormosterol |
Origin of Product |
United States |
Discovery, Isolation, and Stereochemical Elucidation of Sormosterol
Historical Account of Sormosterol Discovery in Marine Sponges
This compound was discovered in the marine sponge Lissodendoryx topsenti. ctdbase.orgchem960.com This finding was reported as part of broader studies on carbon-bridged steroids and sterols from marine invertebrates. ctdbase.orgchem960.comqmclab.com The isolation, stereochemistry, and biosynthesis of this compound, described as a novel cyclopropane-containing sponge sterol, were notably investigated by researchers including C. J. Silva and Carl Djerassi. nih.govnih.govchem960.com Their work contributed significantly to understanding the structure and origin of this unique marine steroid.
Isolation Methodologies from Marine Sponge Sources, specifically Lissodendoryx topsenti
The isolation of this compound from the marine sponge Lissodendoryx topsenti involved methodologies typical for the extraction and purification of marine natural products, particularly lipids and steroids. chem960.comnih.gov While the specific detailed protocol for this compound's isolation from Lissodendoryx topsenti was not explicitly detailed in the provided sources, the isolation of steroids from marine sponges generally involves initial solvent extraction of the sponge material, followed by various chromatographic techniques to separate and purify the individual compounds. These techniques commonly include column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC), utilizing different stationary and mobile phases to achieve separation based on polarity and other chemical properties.
Advanced Spectroscopic Techniques Utilized in Structural and Stereochemical Assignments
The structural and stereochemical elucidation of this compound relied heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were crucial in determining the planar structure and the three-dimensional arrangement of atoms in the molecule.
NMR spectroscopy, including one-dimensional (1D) techniques such as ¹H NMR and ¹³C NMR, provided information about the types and numbers of hydrogen and carbon atoms and their immediate electronic environments. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were essential for establishing connectivity between atoms and fragments within the molecule. These experiments helped piece together the carbon skeleton and the arrangement of substituents, including the characteristic cyclopropane (B1198618) ring and the steroid nucleus. ctdbase.orgchem960.com
Mass spectrometry provided the molecular weight and fragmentation pattern of this compound, offering valuable information about its elemental composition and structural subunits. nih.gov High-resolution mass spectrometry can provide the exact molecular formula, while fragmentation patterns obtained through techniques like electron ionization (EI-MS) can help confirm the presence of specific functional groups and structural features.
The combined interpretation of data obtained from these advanced spectroscopic methods allowed for the complete assignment of this compound's structure as 25,28-cycloergost-5-en-3-ol and the determination of its stereochemistry. ctdbase.orgchem960.com
Biosynthetic Pathways and Mechanistic Investigations of Sormosterol
General Sterol Cyclopropyl (B3062369) Biosynthesis Pathways
The biosynthesis of sterols containing cyclopropane (B1198618) rings in their side chains is a fascinating area of natural product chemistry. These pathways diverge from the more common sterol biosynthesis routes, such as those leading to cholesterol in animals or ergosterol (B1671047) in fungi and plants. While the initial steps involving the cyclization of squalene (B77637) to form a sterol backbone (like lanosterol (B1674476) or cycloartenol) are shared, the subsequent modifications, particularly in the side chain, involve unique enzymatic transformations. wikipedia.orgasm.orgplos.org
Enzymatic Desaturation Steps Leading to Cyclopropane Ring Formation
The formation of the cyclopropane ring in sterols like Sormosterol often involves enzymatic desaturation steps. These reactions typically introduce double bonds that are then utilized in subsequent cyclization reactions. For instance, studies on the biosynthesis of other cyclopropyl sterols have implicated enzymatic desaturation as a key step in generating the necessary unsaturation in the side chain precursor. esf.eduacs.orgacs.org These desaturases are often cytochrome P450 enzymes or related oxidases that introduce a double bond at a specific position in the sterol side chain. plos.org
Characterization of Protonated Cyclopropyl Intermediates
Mechanistic investigations into cyclopropyl sterol biosynthesis have provided evidence for the involvement of protonated cyclopropyl intermediates. These highly reactive species are thought to be transiently formed during the enzymatic process that closes the cyclopropane ring. rsc.orgrsc.orgacs.org The precise nature and lifetime of these intermediates are influenced by the enzyme's active site, which steers the reaction towards the correct stereochemistry and regiochemistry of the cyclopropane ring. Studies utilizing isotopic labeling and computational methods have provided insights into the structure and behavior of these intermediates. esf.edursc.orgrsc.orgresearchgate.net
Specific Studies on the Enzymatic Generation of the Cyclopropane Ring of this compound
Specific research has focused on the enzymatic generation of the cyclopropane ring in this compound. These studies aim to identify the particular enzymes involved and the precise sequence of events leading to the formation of its characteristic side chain. While detailed enzymatic mechanisms for this compound specifically might be less extensively documented compared to more abundant marine sterols like Gorgosterol (B1215954) or Dinosterol, the general principles observed in related cyclopropyl sterol biosynthesis are likely applicable. Research in this area often involves feeding isotopically labeled precursors to organisms that produce this compound and analyzing the incorporation pattern into the final product. esf.edu A publication in Acta Chemica Scandinavica in 1992 specifically addressed the "Generation of the Cyclopropane Ring of this compound," suggesting dedicated studies have been conducted on this compound's biosynthesis. esf.eduesf.edu
Comparative Biosynthesis with Related Marine Sterols Featuring Unique Side Chains
The biosynthesis of this compound can be further understood by comparing it to the pathways leading to other marine sterols with unusual side chains found in organisms like dinoflagellates and sponges. esf.edujst.go.jpresearchgate.net These sterols often exhibit unique patterns of alkylation and desaturation that contribute to their structural diversity.
Analysis of Unusual Patterns of Bioalkylation in Dinoflagellate Sterols (e.g., Dinosterol, Peridinosterol, Gorgosterol)
Dinoflagellates are known producers of marine sterols with highly unusual side chains, including Dinosterol, Peridinosterol, and Gorgosterol. wikipedia.orgasm.orgesf.eduresearchgate.net These sterols are characterized by extra methyl or ethyl groups at positions not commonly alkylated in cholesterol biosynthesis. wikipedia.orgasm.org The bioalkylation patterns in these compounds are often complex and involve multiple methylation steps catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. iupac.org Studies on the biosynthesis of Dinosterol, for example, have shown a sequence of side-chain alkylations initiated by the formation of 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol, followed by further methylation. wikipedia.org Gorgosterol, another prominent cyclopropyl sterol in marine organisms, is also believed to be synthesized through unique bioalkylation processes. ifremer.frmdpi.comnih.govpnas.org The unusual substitution patterns in these dinoflagellate sterols highlight the diverse enzymatic machinery present in these organisms. wikipedia.orgasm.orgesf.edu
Enzymatic Desaturation of Precursor Sterols (e.g., 24(S)-Ethylcholesterol, 24(S)-Methylcholesterol)
Enzymatic desaturation of precursor sterols plays a crucial role in the biosynthesis of many marine sterols with unique side chains, including those that may serve as precursors to cyclopropyl sterols like this compound. For instance, the enzymatic desaturation of 24(S)-ethylcholesterol has been identified as a key step in the biosynthesis of certain cyclopropyl sterols. esf.eduacs.orgacs.org Similarly, the enzymatic desaturation of 24(S)-methylcholesterol has been shown to lead to the formation of sterols with methylene (B1212753) groups in their side chains, which can then be further modified. esf.eduresearchgate.netacs.orgacs.org These desaturation reactions introduce double bonds at specific positions (e.g., Δ²², Δ²⁴, Δ²⁵) that are essential for subsequent cyclization or rearrangement reactions that form the characteristic side chain structures of marine sterols. esf.eduacs.orgresearchgate.netacs.orgacs.org The stereochemistry of the precursor sterol, such as the (S) configuration at C-24, is often critical for recognition and activity by these desaturase enzymes. esf.eduacs.orgresearchgate.netacs.orgacs.org
Application of In Vitro Systems and Cell-Free Extracts in Biosynthetic Research
The investigation of complex biosynthetic pathways, particularly those yielding structurally intricate molecules like marine sterols with cyclopropane rings, has significantly benefited from the application of in vitro systems and cell-free extracts. These experimental approaches enable researchers to isolate and study specific enzymatic steps in a controlled environment, offering insights that are often challenging to obtain through in vivo studies. The use of sponge cell-free extracts, for example, has been a valuable technique in the study of marine sterol biosynthesis esf.eduresearchgate.netmdpi.com.
Studies employing cell-free preparations from sponges have been instrumental in understanding the formation of the cyclopropane ring characteristic of this compound esf.edu. By incubating these extracts with isotopically labeled precursor molecules, scientists can trace the metabolic transformations and identify the enzymatic activities responsible for specific modifications, such as cyclization events. This methodology allows for the deconstruction of a multi-step biosynthetic pathway into individual reactions, facilitating the characterization of the enzymes involved and their catalytic mechanisms.
The advantages of using cell-free systems in biosynthetic research include the ability to precisely control the reaction conditions, introduce cofactors or inhibitors, and potentially capture unstable intermediates that are rapidly metabolized in living cells neb.comthermofisher.com. While challenges such as maintaining enzyme stability and addressing competing endogenous activities within the extracts exist, ongoing advancements in the preparation and optimization of cell-free systems continue to enhance their power as tools for dissecting natural product biosynthesis nih.govnih.gov.
Theoretical and Computational Approaches to Elucidate Biosynthetic Rearrangements
Theoretical and computational chemistry methods have emerged as powerful complements to experimental techniques in the study of biosynthetic pathways, particularly for deciphering the mechanisms of complex molecular rearrangements. These computational tools can provide detailed information about reaction coordinates, transition states, and the energy profiles of proposed transformations, offering insights that may be difficult or impossible to gain solely through experimental observation nih.govnih.gov.
In the realm of marine sterol biosynthesis, computational approaches have been applied to investigate unusual rearrangements, such as the cyclopropane-cyclopropane shifts observed in the side chains of certain sterols acs.orgacs.org. By employing various computational methodologies, researchers can model the potential energy surfaces associated with these reactions, identify plausible intermediates and transition states, and evaluate the energetic feasibility of hypothesized mechanisms.
These computational studies serve to corroborate or challenge hypotheses derived from experimental data, thereby deepening the understanding of the enzymatic machinery and the underlying chemical principles that govern these intricate transformations. The synergistic combination of computational and experimental approaches represents a robust strategy for unraveling the detailed mechanisms of complex biosynthetic processes.
Ab Initio Calculations Applied to Cyclopropane-Cyclopropane Rearrangements in Marine Sterol Biosynthesis
Ab initio calculations, a class of computational methods grounded in the fundamental principles of quantum mechanics, have been specifically utilized to investigate the mechanism of cyclopropane-cyclopropane rearrangements in marine sterol biosynthesis acs.orgacs.org. These calculations aim to solve the electronic structure of a molecular system from first principles, without relying on empirical data, providing a fundamental description of its behavior.
A significant application of ab initio calculations in this area has been the study of the degenerate rearrangement of protonated ethylcyclopropane, which serves as a simplified model for the cyclopropane-cyclopropane rearrangements occurring in the side chains of marine sterols acs.org. These calculations have indicated a very flat potential energy surface for this rearrangement, suggesting that such transformations can occur with relatively low energy barriers under enzymatic catalysis acs.org.
The proposed biosynthetic mechanism for the formation of cyclopropyl marine sterols involves a protonated cyclopropane intermediate that can undergo rearrangement via a backside nucleophilic attack by a methyl group on the protonated cyclopropyl ring acs.org. Ab initio calculations have provided theoretical support for this proposed mechanism by characterizing the structures and relative energies of the intermediates and transition states involved in the rearrangement process acs.orgacs.org.
Different levels of ab initio theory, such as HF/6-31G* and MP2fc/6-31G**, have been employed in these computational investigations to determine the energies and geometries of the relevant molecular species acs.org. The results obtained from these calculations have contributed to explaining the observed stereochemical relationships among the cyclopropyl sterols isolated from marine organisms acs.org. This highlights the capacity of ab initio calculations to provide detailed mechanistic insights at the atomic level, complementing experimental studies involving isotopic labeling and structural analysis.
Synthetic Strategies and Biomimetic Transformations Involving Sormosterol Core Structure
Rational Design for Stereoselective Cyclopropane (B1198618) Ring Construction within Steroidal Frameworks
Stereoselective cyclopropanation reactions are crucial for the synthesis of cyclopropane-containing steroids like sormosterol. Various methods have been developed for the stereocontrolled introduction of cyclopropane rings onto olefinic precursors within steroid skeletons. Directed cyclopropanation, often utilizing metal carbenoids, has been widely applied to introduce angular methyl groups on steroid skeletons with control over stereochemistry unl.ptunl.pt.
The Simmons-Smith reaction, mediated by zinc carbenoids (typically generated from organozinc reagents and diiodoalkanes), is a well-established method for the stereospecific conversion of alkenes to cyclopropanes and has been employed in the synthesis of cyclopropane-containing natural products rsc.orgmdpi.com. The modified Simmons-Smith reaction using Et₂Zn and CH₂I₂ (Furukawa reagent) is particularly noted for its utility in the stereoselective cyclopropanation of olefins and allylic alcohols mdpi.com. The stereochemistry of allylic heteroatom groups, such as benzyl (B1604629) ethers or hydroxyl groups, can direct the cyclopropanation and influence the diastereoselectivity unl.ptunl.pt.
Transition-metal-catalyzed decomposition of diazo compounds is another powerful method for cyclopropane formation, allowing for the stereoselective synthesis of functionalized cyclopropanes using catalysts based on copper, rhodium, and ruthenium rsc.org. Intramolecular [2+1] cycloaddition reactions, often catalyzed by rhodium complexes, have also been shown to proceed with high diastereoselectivity in the synthesis of cyclopropane-containing compounds, including those with polycyclic structures rsc.org. Steric hindrance on specific faces of the molecule can dictate the stereochemical outcome of these reactions rsc.org.
Other approaches to stereoselective cyclopropane construction include Michael-initiated ring-closure (MIRC) cyclopropanation, which involves a domino sequence of conjugate addition and intramolecular ring closure rsc.org. Heteroatom-derived ylides, such as sulfur or ammonium (B1175870) ylides, are frequently used reagents in MIRC reactions rsc.org. Asymmetric synthesis via cyclopropanol (B106826) intermediates has also gained attention, utilizing stereoselective transformations that either involve ring-opening or retention of the cyclopropane ring rsc.org. Enantiopure organoboron, organocopper, and organomagnesium derivatives have been used as precursors in such approaches, with asymmetric induction achieved through chiral catalysts or ligands rsc.org.
Chemical Approaches to Mimic Enzymatic Cyclopropanation Steps in Sterol Synthesis
Biomimetic synthesis aims to replicate proposed biological pathways in the laboratory. In the context of cyclopropane-containing sterols, this involves mimicking the enzymatic processes that generate the cyclopropane ring. The biosynthesis of sterols typically begins with the cyclization of squalene (B77637) epoxide, catalyzed by oxidosqualene cyclases, to form protosterols like lanosterol (B1674476) or cycloartenol (B190886) nih.govoup.comtandfonline.com. While lanosterol is the precursor in animals and fungi, plants and some other eukaryotes utilize cycloartenol, which contains a cyclopropane ring oup.comtandfonline.com. The cyclopropane ring in cycloartenol is eventually cleaved by cyclopropyl (B3062369) sterol isomerase tandfonline.com.
The formation of cyclopropane rings in sterol side chains, such as in this compound and gorgosterol (B1215954), is believed to involve unusual patterns of bioalkylation mdpi.comesf.edu. Studies on the biosynthesis of marine sterols with unique side chains, including cyclopropyl-containing ones, have provided insights into these enzymatic transformations esf.eduesf.eduacs.org. Enzymatic desaturation reactions have been implicated in the biosynthesis of cyclopropyl sterols esf.eduesf.edu.
Chemical approaches to mimic these enzymatic cyclopropanations often involve cationic cyclization or rearrangement pathways, drawing inspiration from the proposed carbocationic intermediates in biosynthesis researchgate.netresearchgate.net. Cationic cyclopropanation, although rare in solution, is recognized as a biosynthetic pathway involving γ-elimination at carbocations researchgate.net. While competing β-elimination pathways are common for carbocations, specific structural features or enzymatic environments in nature can favor cyclopropane formation researchgate.net. Biomimetic cationic cyclopropanation strategies have been explored for the synthesis of complex cyclopropanes researchgate.net.
Theoretical investigations, such as ab initio calculations, have been used to study the mechanisms of cyclopropane-to-cyclopropane rearrangements observed in marine sterol biosynthesis, suggesting the involvement of highly delocalized bicyclobutonium ions esf.eduresearchgate.net. These studies inform the design of biomimetic chemical transformations.
Development of Synthetic Precursors for this compound's Cyclopropyl Moiety
The synthesis of this compound requires the preparation of suitable precursors that can be transformed to incorporate the characteristic cyclopropyl group at the side chain. While specific synthetic routes to this compound are not extensively detailed in the provided snippets, the general strategies for synthesizing cyclopropane-containing steroids and the studies on this compound's biosynthesis offer clues about potential precursors.
Research on the generation of the cyclopropane ring of this compound has been reported mdpi.comresearchgate.netresearchgate.netesf.eduesf.eduupenn.edu. This work likely involves the synthesis of sterol intermediates with specific functionalities or unsaturation patterns in the side chain that can be converted into the cyclopropane ring. For instance, precursors might include sterols with olefinic side chains that undergo cyclopropanation reactions (e.e., Simmons-Smith or transition-metal-catalyzed methods) rsc.orgmdpi.com.
Studies on the biosynthesis of marine sterols suggest that precursors with modified side chains, potentially resulting from bioalkylation and enzymatic desaturation, serve as substrates for cyclopropane formation esf.eduesf.eduacs.org. Thus, synthetic efforts might focus on preparing sterol derivatives that mimic these proposed biosynthetic intermediates. The development of synthetic routes to unusual marine sterols, including those with cyclopropane rings, often involves multi-step sequences starting from more readily available sterols like ergosterol (B1671047) or stigmasterol (B192456) esf.edu. These syntheses highlight the chemical transformations and precursors used to build complex sterol side chains esf.edu.
The exploration of various cyclopropanation methodologies, as discussed in Section 4.1, directly contributes to the development of synthetic precursors. Designing precursors with specific olefin geometries or directing groups is essential for achieving the desired stereoselectivity in the cyclopropane formation step unl.ptunl.pt.
Occurrence, Distribution, and Chemotaxonomic Implications of Sormosterol
Occurrence of Sormosterol in Marine Organisms
Marine environments, particularly sponges, are known to be rich sources of structurally diverse sterols, including those featuring cyclopropane (B1198618) rings.
Identification in Porifera (Sponges), particularly Lissodendoryx topsenti
This compound was first isolated from the marine sponge Lissodendoryx topsenti. researchgate.netnih.govarchive.orgdissercat.comdissercat.com This identification was a significant finding, adding to the array of unusual sterols found in marine invertebrates. The isolation, stereochemistry, and biosynthesis of this compound from Lissodendoryx topsenti have been detailed in research. archive.orgdissercat.comdissercat.com
Broader Distributional Patterns of Cyclopropane-Containing Sterols in Marine Environments
Cyclopropane-containing sterols are a notable class of compounds found in various marine organisms. Gorgosterol (B1215954) was one of the first sterols reported to contain a cyclopropane ring in its side chain and was initially isolated from the octocoral Plexaura flexuosa. mdpi.com Since then, several other sterols with this structural feature have been isolated from marine sources. nih.govmdpi.com
These sterols, often referred to as gorgostane (B1234944) steroids, are characterized by a cyclopropane moiety, typically involving carbons in the side chain. mdpi.com Their distribution extends beyond sponges to include soft corals, algae, and other marine invertebrates. researchgate.netnih.govmdpi.comgerli.com The presence of these unique sterols contributes to the complex sterol profiles observed in marine ecosystems. nih.govnih.gov
Detection in Terrestrial Flora
While marine organisms are prominent sources of this compound and related cyclopropane sterols, there have also been reports of its presence in terrestrial plants.
Reported Presence in Oryza sativa (Rice) Extracts
This compound has been reported as a component found in extracts of Oryza sativa (rice). google.comgoogle.com Rice extracts are known to contain various biomolecular substances, including metabolites such as nucleotides, amino acids, organic acids, and sugars. google.com The identification of this compound in rice extracts suggests a broader natural distribution of this compound beyond the marine realm.
Implications for Biosynthetic Divergence and Convergent Evolution Across Kingdoms
The occurrence of this compound in both marine sponges and terrestrial rice raises questions about its biosynthetic pathways and the evolutionary processes that led to its presence in such disparate organisms. Sterol biosynthesis pathways have been extensively studied in various kingdoms, revealing both conserved steps and lineage-specific variations. acs.orgoup.comnih.govmdpi.com
The initial steps of sterol synthesis, involving the cyclization of oxidosqualene to form protosterols like lanosterol (B1674476) or cycloartenol (B190886), show diversification between different kingdoms. acs.orgnih.govmdpi.com Lanosterol is typically the precursor in animals and fungi, while cycloartenol is characteristic of plants and algae. acs.orgoup.comnih.govmdpi.com Cycloartenol itself contains a cyclopropane ring. nih.gov
The presence of a cyclopropane ring in the side chain of this compound, whether in a marine sponge or a terrestrial plant, could arise from divergent biosynthetic pathways that evolved independently in these lineages (convergent evolution) or from ancestral pathways with conserved enzymatic machinery. acs.orgoup.comnih.gov The complexity of sterol methylation patterns and side chain alkylation varies significantly between marine and terrestrial organisms, reflecting the diversity of sterols produced. nih.gov Further research into the specific enzymes and genetic machinery involved in this compound biosynthesis in both Lissodendoryx topsenti and Oryza sativa is needed to fully understand these evolutionary implications.
Chemotaxonomic Significance of this compound and Related Cyclopropane Sterols
Chemotaxonomy, the classification of organisms based on their chemical constituents, utilizes the presence and distribution of specific compounds as taxonomic markers. wikipedia.org Sterols, with their structural diversity and often restricted distribution, have proven valuable in chemotaxonomic studies, particularly in marine invertebrates like sponges. archive.org
The presence of particular sterols with specific side chains or functionalities, such as cyclopropane rings, can have chemotaxonomic significance. archive.org Cyclopropane sterols have been explored as chemotaxonomic characters in sponges, although their consistent presence within certain taxonomic groups has been debated. archive.org While some studies initially suggested cyclopropene (B1174273) sterols as markers for specific sponge orders, subsequent research found similar sterols in disparate taxa. archive.org
Despite this, the unique sterol profiles of marine organisms, including the presence of cyclopropane-containing sterols like this compound and gorgosterol, contribute to the chemotaxonomic understanding of these groups. nih.gov The structural diversity and the often complex mixtures of sterols in marine organisms reflect their ecological roles and potential dietary sources. nih.govmdpi.com The study of cyclopropane fatty acids has also shown significance in the chemotaxonomy of certain marine organisms. nih.govresearchgate.net
The finding of this compound in both marine and terrestrial organisms, while seemingly complicating its use as a strict chemotaxonomic marker for a single kingdom, provides an opportunity to investigate the biochemical pathways and evolutionary pressures that led to its synthesis in such different biological contexts.
Advanced Analytical Methodologies in Sormosterol Research
Sophisticated Chromatographic Techniques for Isolation and Purity Assessment
Chromatography plays a pivotal role in the isolation and purification of Sormosterol from complex matrices, as well as in assessing its purity. Various chromatographic techniques are utilized depending on the source material and the desired level of purity. Preparative chromatography, for instance, is employed to isolate the compound of interest from larger quantities of material, often involving a balance between yield, purity, and throughput. rotachrom.comrotachrom.com Analytical chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are used on a smaller scale to obtain qualitative and quantitative data about a sample and verify the purity of isolated fractions. rotachrom.com The purity of an isolated compound can be determined by HPLC, although a standard of the same compound is typically needed for comparison and accurate quantification. researchgate.net Techniques like thin-layer chromatography (TLC) can also be used for a simpler assessment of purity. researchgate.net In preparative chromatography, fractions are collected and subsequently analyzed using analytical techniques to confirm identity and purity. rotachrom.com Achieving high purity can sometimes lead to a lower yield due to potential loss of the compound during the removal of impurities. rotachrom.com
High-Resolution Mass Spectrometry for Precise Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of this compound, which is crucial for confirming its elemental composition and molecular formula. measurlabs.comsavemyexams.comfiveable.me HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm) of the true mass, allowing for the unambiguous assignment of molecular formulas. fiveable.me This technique is particularly useful for identifying unknown compounds and verifying the molecular formulas of known substances. fiveable.me Compared to conventional mass spectrometry, HRMS offers additional information that aids in the confirmation of targeted species and the identification of unknowns. The high mass resolution enables the separation of ions with very similar masses, including those that differ by only a single hydrogen atom. fiveable.me Furthermore, the isotopic pattern observed in HRMS data provides complementary information about the elemental composition, assisting in compound identification. fiveable.menih.gov HRMS can be coupled with chromatography, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to provide both separation and accurate mass information, which is powerful for metabolite identification. nih.gov
Isotopic Labeling Strategies for Tracing Biosynthetic Pathways and Metabolic Fates
Development and Validation of Robust Quantitative Analytical Protocols for Research Studies
The development and validation of robust quantitative analytical protocols are essential for accurately measuring the concentration of this compound in various samples during research studies. These protocols ensure the reliability, accuracy, and consistency of the data obtained. esr-research.com Quantitative analysis aims to determine the amount or concentration of a specific substance. innovatechlabs.comimrtest.com Methods such as quantitative NMR and quantitative mass spectrometry (e.g., using GC/MS) can be employed for this purpose. researchgate.netinnovatechlabs.com Validation of these protocols involves establishing parameters such as specificity, linearity, accuracy, precision, limits of detection and quantification, and robustness. These steps are critical for ensuring that the analytical method is suitable for its intended purpose and can provide reliable quantitative data for research findings. esr-research.com The application of quantitative analytical methods supports the interpretation of research data by providing numerical values for the amount of this compound present under different experimental conditions. scholasticahq.com
Computational Chemistry and Molecular Modeling Studies of Sormosterol
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecular systems. mdpi.comrsc.orgyoutube.comyoutube.com For sormosterol, MD simulations can provide insights into its conformational flexibility and stability in various environments, such as in solution or interacting with biological membranes or proteins. By simulating the movement of atoms and molecules over a fixed period, MD allows researchers to observe how the molecule's shape changes, identify stable conformations, and understand how it interacts with its surroundings. mdpi.comrsc.orgyoutube.comyoutube.com This is particularly relevant for steroids, as their biological activity is often closely linked to their three-dimensional structure and how they fit into binding sites. While specific MD studies solely focused on this compound's conformational analysis were not prominently found in the search results, the application of MD to steroids in general is well-established for understanding their dynamic behavior and interactions. rsc.org
Quantum Chemical Calculations for Understanding Reaction Mechanisms and Energetics of Cyclopropane (B1198618) Formation
Quantum chemical calculations, based on the principles of quantum mechanics, are essential for investigating the electronic structure of molecules and the energetics of chemical reactions. utdallas.edupsu.edursc.orgnih.govresearchgate.netresearchgate.net For this compound, these calculations can shed light on the formation mechanism and stability of its characteristic cyclopropane ring. Studies on cyclopropane formation in other systems, often involving transition states and energy barriers, demonstrate the capability of quantum chemistry to elucidate complex reaction pathways. utdallas.edupsu.edursc.orgnih.govresearchgate.net Although a specific quantum chemical study detailing the biosynthetic cyclopropane formation in this compound was not explicitly found, research on the generation of the cyclopropane ring of this compound has been reported, suggesting that theoretical calculations could provide detailed energetic profiles and transition structures for the enzymatic or chemical processes involved. esf.eduresearchgate.net These calculations can help determine the feasibility of proposed mechanisms and identify key factors influencing the reaction outcome.
ChemGPS-NP and Other Chemoinformatic Tools for Structural Diversity and Bioactivity Profiling
Chemoinformatic tools, such as ChemGPS-NP, are used to navigate and explore chemical space, analyze structural diversity, and predict bioactivity profiles. researchgate.netnih.govnih.govsartorius.comresearchgate.netdiva-portal.org ChemGPS-NP is a principal component analysis (PCA)-based system specifically tuned for the exploration of biologically relevant chemical space, particularly for natural products. nih.govnih.govsartorius.comdiva-portal.org By mapping compounds based on their physicochemical characteristics, ChemGPS-NP allows for the comparison of structural properties and the identification of compounds with similar profiles, potentially indicating similar bioactivities. nih.govnih.govsartorius.comdiva-portal.org Studies have applied ChemGPS-NP to analyze sets of natural products and correlate structural features with biological activities, such as enzyme inhibition. nih.gov For this compound and other carbon-bridged steroids, chemoinformatic tools can be used to assess their structural uniqueness compared to known bioactive compounds, explore their position within chemical space, and predict potential biological activities based on similarity to compounds with known profiles. researchgate.netresearchgate.net This can help prioritize compounds for experimental testing and identify novel scaffolds for drug discovery.
Ecological and Environmental Functions of Sormosterol in Natural Systems
Role in Sponge-Microbe Symbiotic Relationships
Marine sponges are well-known for their intricate and often obligate symbiotic relationships with diverse and abundant microbial communities, including bacteria, archaea, and single-celled eukaryotes. google.commdpi.comnih.govnih.gov These microbial symbionts can constitute a significant portion of the sponge's biomass and play crucial roles in the host's biology. google.commdpi.comnih.govnih.gov
A key aspect of these symbioses is the production of natural products. google.comgoogle.com While sponges themselves can produce secondary metabolites, their microbial partners are often the source of a vast array of these compounds. google.comgoogle.com These metabolites can serve various functions within the symbiotic relationship, potentially mediating interactions between the sponge host and its microbial community. Some microbial functions within the symbiosis include nutrient cycling and contributing to the chemical defense of the animal. google.commdpi.com
Although the specific role of sormosterol in sponge-microbe symbiotic relationships has not been explicitly detailed in the provided information, as a steroid found in a sponge, it belongs to a class of compounds that can be produced by either the sponge host or its symbionts and may potentially influence the complex interactions within the sponge holobiont (the sponge and its associated microorganisms).
Contribution to Sponge Chemical Ecology, including Potential Defensive Mechanisms
Sponges are sessile organisms that thrive in competitive marine environments. To cope with threats such as predation, microbial infections, biofouling, and competition for space, sponges have evolved a variety of defense mechanisms, including the production of secondary metabolites. google.com The field of sponge chemical ecology has extensively investigated these natural products and their roles in mediating interactions within marine ecosystems. google.com
Numerous natural products isolated from sponges have been shown to possess deterrent properties against predators like fish and starfish, as well as antimicrobial activities against potential pathogens and antifouling effects against settling organisms. google.com Sterols are one of the major classes of natural products found in sponges. google.com
This compound's Place within Marine Chemical Signaling and Interactions
Chemical signaling is a fundamental aspect of marine ecosystems, mediating a wide range of interactions between organisms, including predator-prey dynamics, competition, and symbiotic relationships. Marine organisms release chemical cues and signals that can influence the behavior and physiology of other organisms.
Sponge natural products contribute to this complex chemical environment. google.com They can act as infochemicals, conveying information between organisms. For instance, some sponge metabolites deter potential competitors from overgrowing the sponge or attract or repel the larvae of settling organisms. google.com
As a steroid found in a marine sponge, this compound exists within this chemically mediated environment. While the specific signaling pathways or interactions directly involving this compound have not been detailed in the provided information, its presence in a marine organism known for producing bioactive metabolites suggests a potential, albeit unconfirmed by these sources, role in marine chemical signaling or interactions. The dispersal and detection of chemical signals in the turbulent marine environment are complex processes that influence their effectiveness.
Environmental Factors Influencing this compound Production and Accumulation in Producer Organisms
The production of secondary metabolites in marine sponges, like in many sessile organisms, can be influenced by a variety of environmental factors. These factors can include water temperature, light availability, nutrient concentrations, water flow, and the presence of predators, competitors, or pathogens. djerassi.com
Studies on sponges have shown that environmental conditions can affect the growth, reproduction, and the production of structural elements like spicules. djerassi.com While these studies specifically focus on spicules, the principle that environmental parameters can modulate the biosynthesis of sponge metabolites is broadly applicable. For example, adverse natural conditions can induce changes in sponge biology, potentially impacting metabolite production. djerassi.com
The specific environmental factors that influence the production or accumulation of this compound in Lissodendoryx topsenti are not detailed in the provided search results. However, it is reasonable to infer that like other sponge natural products, the levels of this compound in the sponge could be subject to variation based on the environmental conditions of its habitat. Research in sponge chemical ecology often considers the environmental context when investigating the presence and function of secondary metabolites. google.com
Future Directions and Emerging Research Perspectives for Sormosterol
Unraveling Novel Biosynthetic Enzymes and Genetic Determinants
A key area for future research involves the comprehensive identification and characterization of the specific enzymes and genetic machinery responsible for Sormosterol biosynthesis in its producing organism. While the generation of the cyclopropane (B1198618) ring has been a subject of prior study, the complete biosynthetic pathway, from primary sterol precursors to the final this compound structure, remains to be fully elucidated. Research into specialized metabolite biosynthesis in other organisms highlights the complexity and diversity of enzymatic reactions involved, often catalyzed by multi-functional enzymes or enzyme complexes.
Future studies could employ genomic and transcriptomic approaches on Lissodendoryx topsenti or its associated microorganisms to identify candidate genes encoding biosynthetic enzymes. Techniques such as genome sequencing, RNA sequencing, and bioinformatics analysis can help pinpoint gene clusters potentially involved in sterol modification, including cyclopropane ring formation and any unique side-chain modifications present in this compound. Functional characterization of identified genes through heterologous expression in model organisms or in vitro enzymatic assays would be crucial to confirm their roles in the pathway. Understanding the genetic determinants will not only illuminate the unique biochemistry of this compound production but could also open avenues for potential biotechnological production.
Exploration of Innovative Synthetic Methodologies for Analogs
The unique cyclopropane ring structure of this compound presents an interesting challenge and opportunity for synthetic chemists. Developing innovative synthetic methodologies is crucial for producing this compound and, importantly, a range of structural analogs. While general methods for constructing cyclopropane motifs in organic synthesis exist, their application to complex steroidal scaffolds like this compound requires specialized approaches. nih.gov
Future research in this area could focus on developing more efficient and stereoselective synthetic routes to this compound. This could involve exploring novel catalytic reactions for cyclopropanation or developing strategies for incorporating the cyclopropane ring at later stages of the synthesis. Furthermore, the ability to synthesize this compound and its analogs would enable the creation of libraries of related compounds with subtle structural variations. These analogs could then be used to investigate structure-activity relationships, potentially leading to the discovery of compounds with enhanced or altered biological properties. Research into the synthesis of other complex steroid analogs provides a foundation for such endeavors. nih.gov
Advancements in Analytical Technologies for Ultratrace Detection and Metabolomics Profiling
Accurate and sensitive analytical techniques are paramount for studying natural products like this compound, which may be present in producing organisms at low concentrations. Advancements in analytical technologies are essential for both ultratrace detection of this compound in biological and environmental samples and for comprehensive metabolomics profiling to understand its biological context.
Future research should focus on refining and applying advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques for this compound analysis. High-resolution MS coupled with advanced chromatographic separation methods (e.g., UPLC-MS) can improve sensitivity and selectivity for detecting this compound even in complex matrices. Tandem MS approaches can provide detailed structural information for identification and confirmation. NMR spectroscopy remains invaluable for definitive structural elucidation, and advancements in cryoprobe technology and experimental pulse sequences can improve sensitivity for analyzing small sample quantities.
Untargeted metabolomics approaches, utilizing techniques like GC-MS and LC-MS, can provide a broader picture of the metabolic landscape in organisms producing this compound. Applying these techniques can help identify precursors, intermediates, and related metabolites in the biosynthetic pathway, as well as potential downstream products or conjugates. Developing standardized protocols and databases for marine sterols would further enhance the power of metabolomics for studying this compound and similar compounds. The challenges lie in the diversity of metabolites and the need for robust data processing and analysis tools.
Deeper Elucidation of its Ecological Functionality in the Benthos
The isolation of this compound from a marine sponge, an organism within the benthos, suggests it likely plays an ecological role in this environment. The benthos, the community of organisms living on, in, or near the seabed, is a rich source of structurally diverse natural products with various ecological functions, including defense, communication, and symbiosis.
Future research should aim to understand the specific ecological function of this compound in Lissodendoryx topsenti and the broader benthic ecosystem. This could involve investigating its potential as a deterrent against predation, its role in interactions with other organisms (e.g., microbes or symbionts associated with the sponge), or its influence on the surrounding environment. Experiments could include feeding assays with potential predators, co-culture experiments with associated microorganisms, and analysis of this compound distribution within the sponge tissue and the surrounding water or sediment. Understanding the environmental factors that influence this compound production could also provide insights into its ecological role.
Integrated Omics Approaches to Understand this compound Biosynthesis and Ecological Roles
The complexity of natural product biosynthesis and ecological interactions necessitates the application of integrated omics approaches. Combining data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the biological systems involved in this compound production and function.
Future research should integrate these different omics layers to connect genetic information with enzyme production, metabolic profiles, and ultimately, ecological observations related to this compound. For example, correlating gene expression patterns of putative biosynthetic enzymes with this compound accumulation levels under different environmental conditions could provide strong evidence for gene function. Proteomics could identify the actual enzymes being translated, while metabolomics would track the flow of metabolites through the pathway.
Q & A
Basic Research Questions
Q. How is Sormosterol reliably identified and quantified in plant extracts?
- Methodological Answer : Use hyphenated techniques like HPLC-UV/ELSD or LC-MS for separation and quantification. Validate methods with reference standards and spike-recovery experiments to account for matrix effects. NMR (¹H/¹³C) and FTIR confirm structural identity, particularly for distinguishing this compound from phytosterol analogs .
Q. What are the standard protocols for assessing this compound purity in synthetic pathways?
- Answer : Combine chromatographic (e.g., GC-MS for volatile derivatives) and spectroscopic methods. Monitor reaction intermediates via TLC with iodine vapor detection. For crystalline products, perform melting-point analysis and compare to literature values. Purity thresholds (>95%) should align with pharmacopeial guidelines for bioactive compounds .
Q. Which in vitro models are appropriate for preliminary screening of this compound’s bioactivity?
- Answer : Use cell lines relevant to the hypothesized mechanism (e.g., HepG2 for hepatoprotective studies, RAW 264.7 macrophages for anti-inflammatory assays). Include positive controls (e.g., dexamethasone for inflammation) and dose-response curves (1–100 µM range). Normalize results to solvent-only controls to isolate compound-specific effects .
Advanced Research Questions
Q. How can contradictory findings in this compound’s cytotoxicity across studies be systematically resolved?
- Answer : Conduct a meta-analysis using PRISMA guidelines to evaluate variables such as cell line provenance, assay conditions (e.g., serum concentration), and compound solubility. Perform sensitivity analyses to identify confounding factors. Replicate key studies under standardized conditions, prioritizing cell lines with authenticated genomic profiles .
Q. What experimental designs mitigate confounding variables in this compound’s in vivo pharmacokinetic studies?
- Answer : Use isotope-labeled this compound (e.g., ¹³C-labeled) for precise tracking in animal models. Employ crossover designs to control for inter-individual variability. Include tissue-specific bioavailability assessments via LC-MS/MS. Account for enterohepatic recirculation by sampling bile and intestinal lymph .
Q. How can low yields in this compound’s semi-synthetic pathways be optimized?
- Answer : Screen catalysts (e.g., Lewis acids vs. enzymatic systems) under varying solvents (polar aprotic vs. ionic liquids). Use DOE (Design of Experiments) to optimize temperature, pressure, and stoichiometry. Monitor byproducts via GC-MS to identify side reactions. Compare yields against thermodynamic simulations (e.g., Gaussian for reaction feasibility) .
Q. What statistical approaches validate this compound’s synergistic effects in multi-component formulations?
- Answer : Apply response surface methodology (RSM) or Chou-Talalay combination index (CI) analysis. Use ANOVA with post hoc tests (e.g., Tukey’s HSD) to compare mono- vs. combination therapy outcomes. Include isobolograms to visualize synergistic, additive, or antagonistic interactions .
Data Reporting and Reproducibility
Q. What metadata is critical for replicating this compound isolation protocols?
- Answer : Report plant sourcing (geolocation, harvest season), extraction solvents (purity, supplier), and chromatography parameters (column type, gradient program). Include raw spectral data (NMR/IR) in supplementary materials. Disclose instrument calibration frequencies and software versions used for data analysis .
Q. How should researchers address batch-to-batch variability in this compound studies?
- Answer : Implement QC/QA checks via LC-UV for each batch. Use multivariate analysis (PCA or PLS-DA) to detect outlier batches. Archive samples under inert atmospheres (-20°C, argon) to prevent degradation. Cross-validate findings with at least three independent batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
